molecular formula C15H15F2N3O2S B5363663 1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE

1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE

Cat. No.: B5363663
M. Wt: 339.4 g/mol
InChI Key: YFGZXJHBLMAJCL-UHFFFAOYSA-N
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Description

1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE is a chemical compound known for its unique structure and properties It contains a piperazine ring substituted with a 2,5-difluorophenylsulfonyl group and a 2-pyridyl group

Preparation Methods

The synthesis of 1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzenesulfonyl chloride and 2-pyridylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction using larger quantities of starting materials and optimizing reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium boroh

Properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2S/c16-12-4-5-13(17)14(11-12)23(21,22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGZXJHBLMAJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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